N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide
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Overview
Description
Preparation Methods
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with bromoacetyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the aromatic rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents .
Scientific Research Applications
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide has several scientific research applications:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anxiolytic, anticonvulsant, and sedative drugs.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to its anti-inflammatory, antiasthmatic, antimalarial, antimicrobial, and antianaphylactic activities.
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound’s amide moiety and halogen substituents play a crucial role in its biological activity . It is known to interact with various enzymes and receptors, leading to its observed pharmacological effects .
Comparison with Similar Compounds
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide can be compared with similar compounds such as:
These compounds share structural similarities but differ in their specific substituents and resulting biological activities. The presence of the bromo substituent in this compound contributes to its unique properties and applications .
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrCl2NO2/c21-13-7-10-18(24-20(26)12-5-8-14(22)9-6-12)16(11-13)19(25)15-3-1-2-4-17(15)23/h1-11H,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORFTXUNXYVJSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrCl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.